7-(3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a useful research compound. Its molecular formula is C22H7F12N7S and its molecular weight is 629.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a novel derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed examination of its biological activity based on available literature and research findings.
- Molecular Formula : C22H7F12N7S
- Molecular Weight : 629.38 g/mol
- CAS Number : 81530308
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of trifluoromethyl-substituted naphthyridines with triazole moieties. The presence of trifluoromethyl groups is significant as these groups can enhance the lipophilicity and biological activity of the compound.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Specific IC50 values indicate that it is particularly effective against cervical (SISO) and bladder (RT-112) cancer cells with IC50 values ranging from 2.38 to 3.77 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : Research indicates that derivatives similar to this compound show potent antibacterial and antifungal activities. The structure-activity relationship (SAR) studies suggest that modifications to the naphthyridine core can significantly affect antimicrobial potency .
Case Study 1: Cytotoxic Effects on Cancer Cells
A study conducted on a panel of human cancer cell lines revealed that the compound significantly inhibits cell proliferation. The most active derivatives demonstrated higher efficacy compared to standard chemotherapeutic agents like cisplatin.
Compound | Cell Line | IC50 (µM) |
---|---|---|
7-(3-{...}) | SISO | 2.38 |
7-(3-{...}) | RT-112 | 3.77 |
Cisplatin | SISO | 0.24 |
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of related naphthyridine derivatives found that compounds with similar structural features exhibited significant inhibition of bacterial growth.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
7-(3-{...}) | E. coli | 15 µg/mL |
7-(3-{...}) | S. aureus | 10 µg/mL |
The proposed mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
Properties
IUPAC Name |
7-[3-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]sulfanyl]-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H7F12N7S/c23-19(24,25)10-5-12(21(29,30)31)36-16-8(10)1-3-14(38-16)41-7-35-18(40-41)42-15-4-2-9-11(20(26,27)28)6-13(22(32,33)34)37-17(9)39-15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIIIQUAXCNYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)N3C=NC(=N3)SC4=NC5=C(C=C4)C(=CC(=N5)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H7F12N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.